Ticagrelor-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

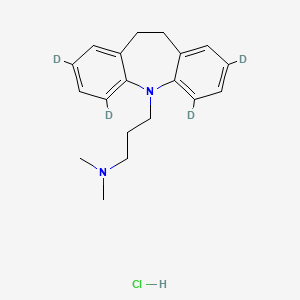

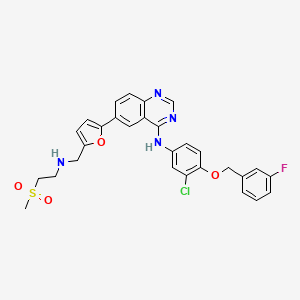

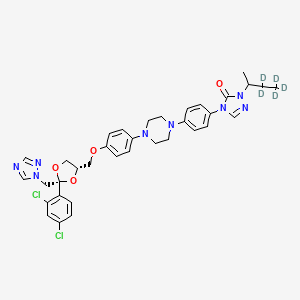

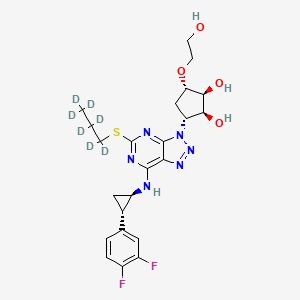

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .

Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .Molecular Structure Analysis

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .Applications De Recherche Scientifique

Bioequivalence Studies

Ticagrelor-d7: is utilized as an internal standard in bioequivalence studies to ensure the consistency and accuracy of pharmacokinetic measurements . This application is crucial for determining the equivalence of a generic drug to its brand-name counterpart, which is essential for regulatory approval.

Immunological Probes

Innovative immunological probes using Ticagrelor-d7 have been developed for rapid monitoring of ticagrelor levels in biological fluids . These probes, known as Quenchbodies (Q-bodies), offer a faster and more sensitive alternative to traditional methods, enabling quick preoperative detection of blood drug concentration, which is vital for surgical planning and risk mitigation.

Platelet Aggregation Inhibition

Ticagrelor-d7: plays a role in the study of platelet aggregation inhibition, where it serves as a comparator in the analysis of ticagrelor’s effectiveness . This application is significant for the development of new antiplatelet therapies and for understanding the pharmacodynamics of ticagrelor.

Pleiotropic Effects Analysis

Research into the pleiotropic effects of ticagrelor, such as cardioprotection and anti-inflammatory properties, often employs Ticagrelor-d7 as a reference compound . This allows for a deeper understanding of the drug’s multifaceted impact on the human body beyond its primary use as an antiplatelet agent.

Drug-Drug Interaction Studies

Ticagrelor-d7: is used in studies investigating drug-drug interactions, particularly how ticagrelor interacts with other medications metabolized by the same pathways . This research is critical for identifying potential adverse reactions and optimizing drug regimens for patients.

Process Research and Development

The synthesis and development of ticagrelor involve Ticagrelor-d7 as a key component in establishing safe and efficient production processes . This includes the optimization of reaction stages and the establishment of safety parameters, which are essential for the large-scale manufacturing of pharmaceuticals.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ticagrelor-d7 | |

Q & A

Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?

A1: Ticagrelor-d7, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because Ticagrelor-d7 has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and Ticagrelor-d7, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].

Q2: What analytical techniques benefit from the use of Ticagrelor-d7?

A2: The research highlights the application of Ticagrelor-d7 in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of Ticagrelor-d7 as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.